Azepane Ring Conformation and PKB Inhibition Potency
In the azepane-based PKB inhibitor series, the (3R,4R)-azepane scaffold was critical for achieving low-nanomolar potency. Compound 4 (N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide) exhibited an IC50 of 4 nM against PKB-alpha, whereas the corresponding ester-linked analog (compound 1) showed 5 nM but was plasma-unstable [1]. While our target compound differs in substitution, the azepane ring's conformational flexibility is a key determinant of kinase binding, suggesting that modifications to the ring (e.g., 4-fluorophenyl) could alter potency and selectivity compared to simpler N-acylazepanes [1].
| Evidence Dimension | PKB-alpha inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured for 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane |
| Comparator Or Baseline | Compound 4: IC50 = 4 nM; Compound 1: IC50 = 5 nM |
| Quantified Difference | N/A (no direct data) |
| Conditions | In vitro enzymatic assay; PKA and PKB-alpha |
Why This Matters
Demonstrates that subtle changes in azepane substitution can drastically affect kinase potency and plasma stability, making generic substitution risky.
- [1] Breitenlechner CB, et al. J Med Chem. 2004;47(6):1375-90. doi: 10.1021/jm0310479. View Source
